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An In-depth Guide for Researchers and Drug Development Professionals

The SWOG S1806 trial, a pivotal Phase III randomized study, is designed to evaluate the

efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard

concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder

cancer (MIBC). This guide provides a detailed technical overview of the study's objectives,

endpoints, and experimental design, tailored for an audience of researchers, scientists, and

professionals in drug development.

Study Objectives
The central aim of the SWOG S1806 trial is to determine whether the addition of atezolizumab

to CRT can improve outcomes for patients with MIBC who are undergoing bladder-preserving

therapy. The objectives are stratified into primary, secondary, and translational medicine

categories.

Primary Objective:

The main goal is to compare bladder-intact event-free survival (BI-EFS) between the two

treatment arms: concurrent chemoradiotherapy with atezolizumab versus concurrent

chemoradiotherapy alone.[1][2]

Secondary Objectives:
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The study aims to:

Compare the overall survival (OS) between the two treatment groups.[2]

Evaluate and compare the modified bladder-intact event-free survival, which includes

cancer-related death, between the arms.[2]

Assess and compare the complete and partial pathologic response rates at the three-month

post-CRT time point.[2]

Estimate and compare the metastasis-free survival (MFS) for each arm.[2]

Compare the qualitative and quantitative adverse events between the two treatment

regimens.

Estimate the rate of non-muscle-invasive bladder cancer recurrence in each arm.

Translational Medicine Objectives:

The trial also includes exploratory objectives to identify potential biomarkers of response and

resistance:

To investigate whether a panel of biomarkers related to DNA damage response (DDR) and

tumor subtyping can predict BI-EFS in patients receiving either CRT or chemoimmuno-

radiotherapy.[2]

To test the hypothesis that factors such as tumor mutational burden, neoantigen load, the

nature of the immune infiltrate, PD-L1 expression, and T-cell response are associated with

improved outcomes in the chemoimmuno-radiotherapy arm.[2]

Study Endpoints
To address the aforementioned objectives, the SWOG S1806 trial employs a set of well-defined

primary and secondary endpoints.
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Endpoint Category Endpoint Name Definition

Primary
Bladder-Intact Event-Free

Survival (BI-EFS)

The time from randomization to

the first occurrence of any of

the following: residual or

recurrent muscle-invasive

bladder cancer, clinical

evidence of nodal or

metastatic disease, radical

cystectomy, or death from any

cause.[3]

Secondary Overall Survival (OS)
The time from randomization to

death from any cause.

Secondary Modified Bladder-Intact EFS
Includes cancer-related death

as an event.

Secondary Pathologic Response

The proportion of patients with

a complete or partial response

based on bladder biopsy and

imaging at 3 months post-CRT.

Secondary
Metastasis-Free Survival

(MFS)

The time from randomization to

the first evidence of distant

metastasis.

Secondary Cancer-Specific Survival
The time from randomization to

death from bladder cancer.

Secondary Rate of Salvage Cystectomy

The proportion of patients who

undergo radical cystectomy for

recurrent or persistent disease.

Secondary Adverse Events

The incidence and severity of

treatment-related toxicities,

graded according to the

Common Terminology Criteria

for Adverse Events (CTCAE).
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Secondary
Quality of Life (QOL) & Patient-

Reported Outcomes (PRO)

Assessed using validated

instruments to measure the

impact of treatment on patient

well-being.

Experimental Protocols
The SWOG S1806 study is a randomized, two-arm, open-label, Phase III clinical trial. Patients

with histologically confirmed, non-metastatic (T2-T4aN0M0) muscle-invasive urothelial

carcinoma of the bladder are eligible. A total of 475 patients are targeted for enrollment.[1]

Randomization and Stratification:

Patients are randomized in a 1:1 ratio to one of the two treatment arms. Stratification factors

include:

Performance Status (0-1 vs. 2)

Clinical Stage (T2 vs. T3/T4a)

Chemotherapy Regimen (Cisplatin vs. 5-FU/Mitomycin C vs. Gemcitabine)

Radiation Field (Bladder only vs. Small Pelvis)

Treatment Arms:

Arm 1 (Control Arm): Concurrent Chemoradiotherapy (CRT). Patients receive standard-of-

care CRT.

Arm 2 (Investigational Arm): Concurrent Chemoradiotherapy (CRT) with Atezolizumab.

Patients receive the same CRT regimens as in Arm 1, with the addition of atezolizumab.

Chemotherapy Regimens (Physician's Choice):

Cisplatin-based: Weekly administration.

5-Fluorouracil (5-FU) and Mitomycin C: Administered on specific days of radiation therapy.
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Gemcitabine-based: Twice-weekly administration.

Radiation Therapy:

Patients undergo either 3D conformal radiation therapy (3D-CRT) or intensity-modulated

radiation therapy (IMRT) delivered daily, Monday through Friday, for up to 7-8 weeks.

Atezolizumab Administration (Arm 2):

Atezolizumab is administered intravenously every three weeks for a total of six months, given

concurrently and adjuvantly with CRT.

Assessments:

Patients undergo regular assessments, including:

Cystoscopy and Biopsy: At baseline and 3 months post-CRT to evaluate response.

Imaging (CT or MRI): At baseline and at specified intervals to monitor for local and distant

recurrence.

Toxicity Monitoring: Throughout the treatment and follow-up periods.

Patient-Reported Outcomes: Collected at multiple time points.

Patients are followed for up to 5 years to assess long-term outcomes.

Visualizing Study Logic
The following diagrams illustrate the logical flow and relationships within the SWOG S1806

study.
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SWOG S1806 Study Workflow
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Hierarchy of SWOG S1806 Study Endpoints

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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